![molecular formula C14H17IO3 B1325323 8-(4-Iodophenyl)-8-oxooctanoic acid CAS No. 898790-98-2](/img/structure/B1325323.png)
8-(4-Iodophenyl)-8-oxooctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of “4-Iodophenylacetic acid” consists of an iodine atom attached to the phenyl group, and a carboxylic acid group attached to the phenyl group . The InChI string of the compound is InChI=1S/C8H7IO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11)
.
Physical And Chemical Properties Analysis
The molecular weight of “4-Iodophenylacetic acid” is 262.04 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass and the monoisotopic mass of the compound are 261.94908 g/mol . The topological polar surface area of the compound is 37.3 Ų .
Scientific Research Applications
Radiotracer Synthesis and Liver Metabolism Studies
8-(4-Iodophenyl)-8-oxooctanoic acid has been utilized in the synthesis of novel radiotracers. For instance, 8-Cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid was synthesized to evaluate medium chain fatty acid metabolism in the liver. This radiotracer demonstrated potential value in studying fatty acid metabolism in hepatic tissues (Lee et al., 2004).
Synthetic Methodologies and Chemical Compounds
The compound has been a part of research focusing on the synthesis of biologically active compounds. For example, 4-Oxo-4H-chromene-3-carboxylic acid, an important intermediate in many biological compounds, was synthesized using a method that could be related to the derivatives of 8-(4-Iodophenyl)-8-oxooctanoic acid (Zhu et al., 2014).
Myocardial Imaging
The research also includes the synthesis of fatty acid derivatives for myocardial imaging. For instance, efforts were made to develop a 99mTc substitute for a metabolic agent used in nuclear medicine to diagnose myocardial defects. The research showed promising results in myocardial uptake and retention, indicating potential applications in cardiac imaging (Das et al., 2018).
Synthesis of Plant Metabolites
The synthesis of 12-Oxophytodienoic acid and its enzymic degradation compounds in plants was reported, indicating the chemical's role in plant metabolism and biological studies (Crombie & Mistry, 1991).
Photoinitiated Synthesis
Studies have also explored the photoinitiated synthesis of self-assembled vesicles using compounds related to 8-(4-Iodophenyl)-8-oxooctanoic acid, contributing to our understanding of membrane evolution and synthesis of plausible membrane components (Griffith et al., 2014).
properties
IUPAC Name |
8-(4-iodophenyl)-8-oxooctanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17IO3/c15-12-9-7-11(8-10-12)13(16)5-3-1-2-4-6-14(17)18/h7-10H,1-6H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYVFLJPVCGUSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCCC(=O)O)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645404 |
Source
|
Record name | 8-(4-Iodophenyl)-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Iodophenyl)-8-oxooctanoic acid | |
CAS RN |
898790-98-2 |
Source
|
Record name | 8-(4-Iodophenyl)-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.